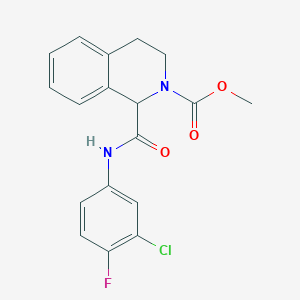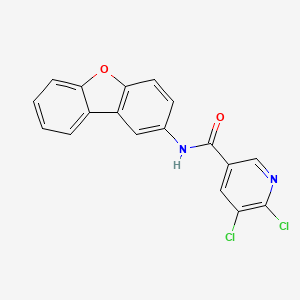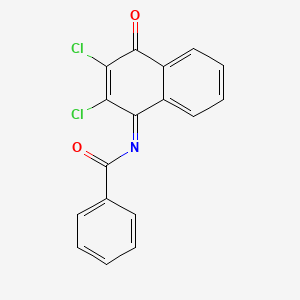
Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)-: is a synthetic organic compound characterized by its unique structure, which includes a benzamide moiety linked to a naphthylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- typically involves the condensation of 2,3-dichloro-1,4-naphthoquinone with benzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux, allowing the formation of the desired product through nucleophilic addition and subsequent dehydration.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and benzamide derivatives, each with distinct chemical and physical properties.
科学研究应用
Chemistry
In chemistry, Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for developing new therapeutic agents.
Medicine
Medically, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.
作用机制
The mechanism by which Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological activities. For example, its anticancer properties may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
Naphthoquinone derivatives: These compounds share the naphthoquinone moiety and exhibit similar chemical reactivity.
Benzamide derivatives: Compounds with the benzamide group show comparable biological activities and synthetic applications.
Uniqueness
Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- is unique due to the presence of both benzamide and naphthoquinone moieties, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications and makes it a versatile compound in research and industry.
属性
IUPAC Name |
N-(2,3-dichloro-4-oxonaphthalen-1-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO2/c18-13-14(19)16(21)12-9-5-4-8-11(12)15(13)20-17(22)10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABYMUVRSBYYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2C3=CC=CC=C3C(=O)C(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
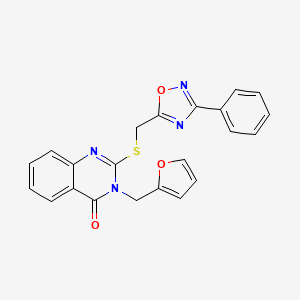
![N-(3-(dimethylamino)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2705379.png)

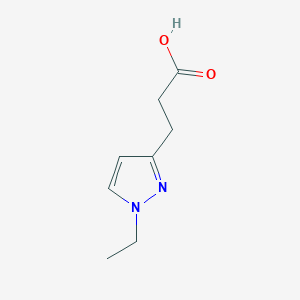
![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2705386.png)
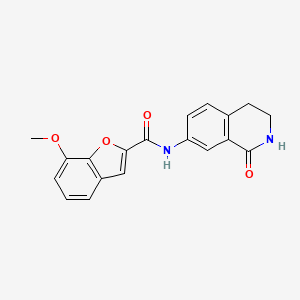
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2705388.png)
![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{3-[ethyl(phenyl)amino]propyl}benzamide](/img/structure/B2705389.png)
![N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2705391.png)
![6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2705392.png)
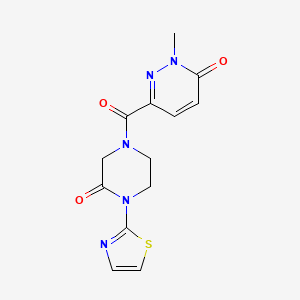
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2705396.png)
